REACTION_CXSMILES
|
Br[CH2:2][CH:3]([OH:13])[CH2:4][N:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[N:7][C:6]1=[O:12]>O1CCCC1>[Cl:11][C:9]1[CH:8]=[N:7][C:6](=[O:12])[N:5]([CH2:4][CH:3]2[O:13][CH2:2]2)[CH:10]=1
|
Name
|
M-sodium hydroxide
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
669 mg
|
Type
|
reactant
|
Smiles
|
BrCC(CN1C(N=CC(=C1)Cl)=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 h the reaction mixture was evaporated to a yellow solid which
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
eluting with chloroform-ethanol, 19:1
|
Type
|
CUSTOM
|
Details
|
This gave a white crystalline solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(N(C1)CC1CO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |